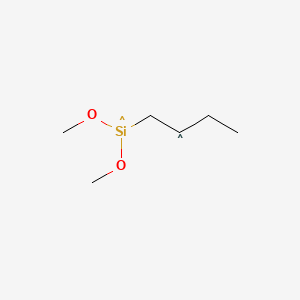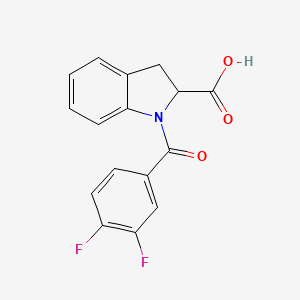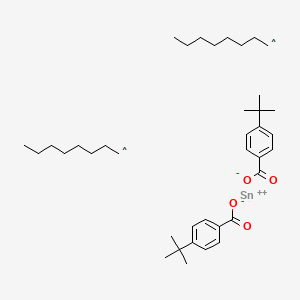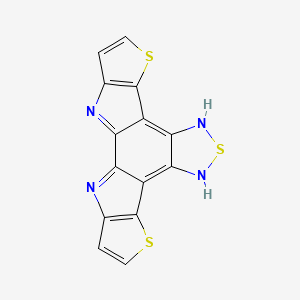![molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorphenyl)amino]cyclobutan-1-ol CAS No. 2164704-78-1](/img/structure/B1493632.png)
trans-2-[(2,5-Difluorphenyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .Molecular Structure Analysis
The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .Chemical Reactions Analysis
Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .Wissenschaftliche Forschungsanwendungen
Synthese von Cyclobutan-haltigen Naturprodukten
Cyclobutane sind in einer Vielzahl von Naturprodukten weit verbreitet, die vielfältige pharmazeutische Aktivitäten und komplexe strukturelle Rahmenwerke aufweisen. Die [2+2]-Cycloaddition ist eine primäre Methode zur Synthese von Cyclobutanen, die in Medikamenten und Medikamentenprototypen mit antibakteriellen, antiviralen und immunsuppressiven Eigenschaften weit verbreitet sind .
Entwicklung von Anti-Virus-Medikamenten
Das Cyclobutan-Motiv ist ein wichtiger struktureller Bestandteil bei der Entwicklung von antiviralen Medikamenten. So haben Modifikationen an bestehenden antiviralen Verbindungen durch die Einarbeitung von Cyclobutan-Strukturen gezeigt, dass sie die klinische Wirksamkeit verbessern und die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) verbessern .
Fortschritte in der Immunmodulatorischen Therapie
Cyclobutan-Derivate werden bei der Entwicklung von immunmodulatorischen Therapien eingesetzt. Die Einführung von Cyclobutan in die Molekülstruktur von Immunsuppressiva kann zu einer erhöhten Potenz und Selektivität führen .
Anti-Krebs-Medikamentenentwicklung
Cyclobutan-haltige Verbindungen wurden als potenzielle Anti-Krebs-Mittel identifiziert. Die einzigartigen Eigenschaften von Cyclobutan ermöglichen die Entwicklung von Molekülen, die mit bestimmten biologischen Zielen interagieren können, die an der Krebsentwicklung beteiligt sind .
Materialwissenschaftliche Anwendungen
Katalyse und Grüne Chemie
Die Struktur der Verbindung ist vorteilhaft in der Katalyse, insbesondere in Anwendungen der Grünen Chemie. Sie kann als Katalysator oder als Bestandteil eines Katalysatorsystems wirken, das umweltfreundliche chemische Reaktionen fördert .
Wirkmechanismus
The exact mechanism of action of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol is still not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It is thought to act as an agonist at some targets, and an antagonist at others, depending on the specific target and the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol are largely unknown. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages to using trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol in laboratory experiments. It is a relatively small molecule, making it easy to handle and manipulate. It is also relatively stable in aqueous solutions, making it suitable for use in a variety of applications. However, it is also highly reactive, making it difficult to store and handle in large quantities.
Zukünftige Richtungen
There are a number of potential future applications for trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol. It could be used as a drug delivery vehicle, or as a building block for the synthesis of more complex molecules. It could also be used in medical diagnostics, as a marker for the detection of specific proteins and other molecules. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic agents and treatments.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEJERMUKHETRF-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)


